1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a methyl group at position 2. At position 8, the triazolopyrazine is linked to a piperazine ring, which is further functionalized at the 4-position with a thiophene-2-sulfonyl group. The triazolopyrazine scaffold is known for its role in medicinal chemistry, particularly in CNS-targeting agents and enzyme inhibitors . The thiophene sulfonyl moiety may enhance lipophilicity and influence binding interactions compared to aryl sulfonyl groups .
Properties
IUPAC Name |
3-methyl-8-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-11-16-17-14-13(15-4-5-20(11)14)18-6-8-19(9-7-18)24(21,22)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZUOUCOGLUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyrazine core through cyclization reactions. The thiophene-sulfonyl-piperazine moiety is then introduced via sulfonylation reactions.
Formation of Triazolopyrazine Core: The triazolopyrazine core can be synthesized by reacting 3-methyl-1,2,4-triazole with a suitable pyrazine derivative under cyclization conditions. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of Thiophene-Sulfonyl-Piperazine Moiety: The thiophene-sulfonyl-piperazine moiety is introduced through a sulfonylation reaction. This involves reacting the triazolopyrazine core with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alcohols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile at room temperature.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Amino or alkoxy derivatives
Scientific Research Applications
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. .
Medicine: The compound is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to its bioactivity.
Molecular Targets: The compound targets enzymes such as c-Met kinase and VEGFR-2, which are involved in cell signaling pathways related to cancer.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Core Heterocycle Modifications
Triazolopyrazine vs. Triazolopyrimidine
- Target Compound : The [1,2,4]triazolo[4,3-a]pyrazine core contains a pyrazine ring (two nitrogen atoms), which differs from triazolopyrimidines (e.g., [1,2,4]triazolo[4,3-a]pyrimidine) that have a pyrimidine ring (one nitrogen). This difference affects electronic properties and hydrogen-bonding capacity.
- Example : Compounds with triazolopyrimidine cores, such as those in , exhibit antihypertensive activity. The pyrazine core in the target compound may offer distinct binding modes due to its additional nitrogen atom .
Sulfonyl Substituent Variations
Thiophene-2-Sulfonyl vs. Aryl Sulfonyl Groups
- Target Compound : The thiophene-2-sulfonyl group introduces sulfur-mediated interactions and moderate lipophilicity.
- Comparison: Phenylsulfonyl: Compounds like 1-((4-substitutedphenyl)sulfonyl)piperazine () show antiproliferative activity. The phenyl group’s planarity may favor π-π stacking, while thiophene’s aromaticity is less pronounced . target compound’s estimated MW ~450) .
Piperazine Functionalization
Direct Sulfonylation vs. Spacer-Modified Linkages
- Target Compound : Direct sulfonylation at the piperazine 4-position avoids steric hindrance, enabling compact binding.
- Comparison: Trazodone Derivatives: Compounds like trazodone () feature a propyl spacer between triazolopyridinone and piperazine. This spacer increases flexibility but may reduce binding affinity compared to the target compound’s direct linkage . 3-Methoxyphenyl Substituents: ’s compound includes a 3-methoxyphenyl group on piperazine, which introduces electron-donating effects that could alter receptor interactions versus the target’s thiophene sulfonyl group .
Reported Activities of Analogs
- Antiproliferative Activity : Phenylsulfonyl-piperazine derivatives () inhibit cancer cell growth, implying that the target compound’s thiophene sulfonyl group could modulate potency .
- CNS Targeting : Trazodone derivatives () act as 5-HT1A ligands. The target compound’s triazolopyrazine core may similarly target neurotransmitter receptors but with altered selectivity .
Biological Activity
1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14N6O2S
- Molecular Weight : 286.34 g/mol
- CAS Number : Not specified in the provided sources.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate both triazole and piperazine moieties. The methods often utilize various reagents and conditions to achieve the desired structural configuration. For example, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times for similar heterocyclic compounds .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain triazole derivatives possess activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The compound's structure suggests potential mechanisms of action involving interference with microbial cell wall synthesis or metabolic pathways.
Anti-inflammatory Properties
Some studies have highlighted the anti-inflammatory potential of triazole derivatives. Compounds containing similar functional groups have shown comparable effects to established non-steroidal anti-inflammatory drugs (NSAIDs) in various assays . This suggests that the compound may also exert anti-inflammatory effects through inhibition of pro-inflammatory mediators.
Cytotoxicity and Selectivity
In vitro studies assessing cytotoxicity on human cell lines (e.g., HEK-293) have indicated that certain triazole derivatives are non-toxic at effective concentrations, making them promising candidates for further development in therapeutic applications . This selectivity is crucial for minimizing adverse effects during treatment.
Case Studies and Research Findings
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in nucleic acid synthesis in pathogens.
- Modulation of Immune Response : The compound may influence immune cell signaling pathways, reducing inflammation.
- Selective Toxicity : The structural features may confer selective toxicity towards microbial cells while sparing human cells.
Q & A
What are the standard synthetic routes for 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-(thiophene-2-sulfonyl)piperazine, and what are the critical reaction parameters?
Answer:
The synthesis typically involves multi-step heterocyclization and sulfonylation. Key steps include:
- Triazolo-pyrazine core formation : Reacting 3-methyl-1,2,4-triazolo[4,3-a]pyrazine precursors with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C, followed by reflux with hydrazine derivatives for 24 hours .
- Piperazine sulfonylation : Introducing the thiophene-2-sulfonyl group via nucleophilic substitution using thiophene-2-sulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Critical parameters :
- Temperature : Controlled heating (100°C for cyclization, reflux for coupling).
- Solvents : Anhydrous DMFA or THF to prevent side reactions.
- Catalysts : CDI for amide bond activation .
How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and sulfonamide/piperazine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms the triazolo-pyrazine-thiophene orientation .
What challenges arise in optimizing reaction yields for this compound, and how can they be addressed?
Answer:
Common challenges include:
- Low cyclization efficiency : Mitigated by using CDI as a coupling agent and extended reflux times (24+ hours) .
- Sulfonylation side reactions : Controlled by slow addition of sulfonyl chloride at 0°C and strict pH monitoring .
- Purification difficulties : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMFA/i-propanol mixtures) .
Table 1 : Yield Optimization Strategies
How can computational methods aid in predicting the biological activity of this compound?
Answer:
Molecular docking and density functional theory (DFT) are pivotal:
- Docking studies : Target enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity. The triazolo-pyrazine core shows affinity for heme-binding sites .
- DFT calculations : Optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-technique validation : Cross-validate NMR shifts with MS fragmentation (e.g., sulfonyl group loss at m/z [M−SO₂]⁺) .
- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to distinguish exchangeable protons in piperazine NH groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiophene and triazolo-pyrazine regions .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methyl position to enhance metabolic stability .
- Sulfonyl group variation : Replace thiophene-2-sulfonyl with substituted phenylsulfonyl to modulate target affinity .
- Piperazine substitution : Explore N-alkylation (e.g., ethyl, benzyl) to improve blood-brain barrier penetration .
Table 2 : SAR Design Framework
What advanced reaction optimization techniques are applicable to scale-up synthesis?
Answer:
- Flow chemistry : Continuous reactors for precise temperature control during sulfonylation .
- Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, solvent ratio) to identify robust conditions .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., triazolo-pyrazine formation in 2h vs. 24h) .
How does the electronic nature of the thiophene-sulfonyl group influence reactivity?
Answer:
- Electron-deficient thiophene : Enhances sulfonate leaving group ability, facilitating nucleophilic substitution at piperazine .
- Conjugation effects : The sulfonyl group stabilizes negative charge, reducing side reactions during coupling .
- Steric effects : Thiophene’s planar structure minimizes steric hindrance, improving regioselectivity .
What in vitro assays are recommended to evaluate this compound’s therapeutic potential?
Answer:
- Enzyme inhibition : Test against kinases or phosphodiesterases (e.g., PDE5) using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Antimicrobial screening : Broth microdilution for MIC determination against Candida albicans .
How can researchers address solubility issues in biological testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
